tert-butyl 2-chloro-6-cyano-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 2-chloro-6-cyano-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a chloro substituent on the indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-chloro-6-cyano-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the cyano and chloro groups. The tert-butyl ester is then formed through esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and reagents are selected to minimize waste and maximize yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-chloro-6-cyano-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine.
Oxidation Reactions: The indole ring can be oxidized under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
- Substitution products with various functional groups.
- Reduced amine derivatives.
- Oxidized indole derivatives .
Scientific Research Applications
Chemistry: tert-Butyl 2-chloro-6-cyano-1H-indole-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used to study the structure-activity relationships of indole derivatives. It helps in the development of new drugs with potential therapeutic applications .
Medicine: The compound’s derivatives have shown promise in medicinal chemistry for the treatment of various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of tert-butyl 2-chloro-6-cyano-1H-indole-1-carboxylate and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions .
Comparison with Similar Compounds
- tert-Butyl 1-indolecarboxylate
- tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness: tert-Butyl 2-chloro-6-cyano-1H-indole-1-carboxylate is unique due to the presence of both cyano and chloro substituents on the indole ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
tert-butyl 2-chloro-6-cyanoindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-14(2,3)19-13(18)17-11-6-9(8-16)4-5-10(11)7-12(17)15/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKOBMHBAPVRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC2=C1C=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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